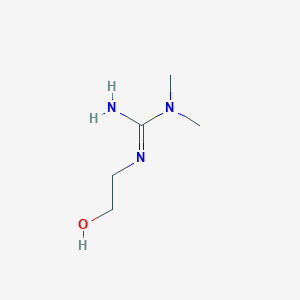
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BClNO2 and a molecular weight of 197.43 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a cyclopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
The synthesis of (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput .
Análisis De Reacciones Químicas
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.
Aplicaciones Científicas De Investigación
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid has several applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound can be used in the design and synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and in various chemical processes that require the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The palladium catalyst facilitates the transfer of the organic group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyridine ring.
Comparación Con Compuestos Similares
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid can be compared with other boronic acids and boronate esters used in organic synthesis:
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling, known for its stability and ease of handling.
(4-Bromo-5-cyclopropylpyridin-3-yl)boronic Acid: Similar to this compound but with a bromine substituent instead of chlorine, which may affect its reactivity and the conditions required for its reactions.
(4-Methoxy-5-cyclopropylpyridin-3-yl)boronic Acid: Contains a methoxy group instead of chlorine, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C8H9BClNO2 |
|---|---|
Peso molecular |
197.43 g/mol |
Nombre IUPAC |
(4-chloro-5-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BClNO2/c10-8-6(5-1-2-5)3-11-4-7(8)9(12)13/h3-5,12-13H,1-2H2 |
Clave InChI |
MGGJICOLUFLSOQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CC(=C1Cl)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


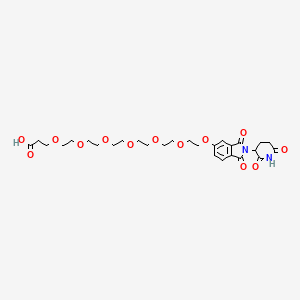


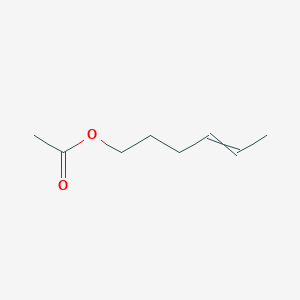

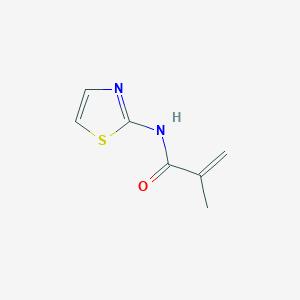
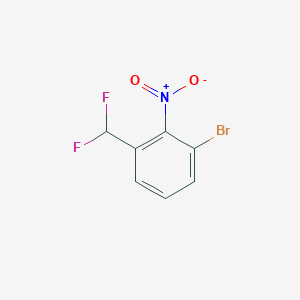
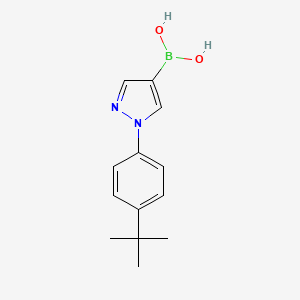
![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
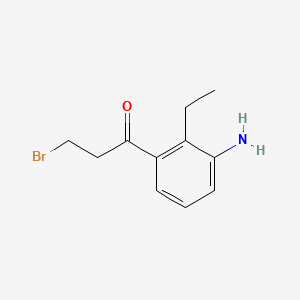

![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
